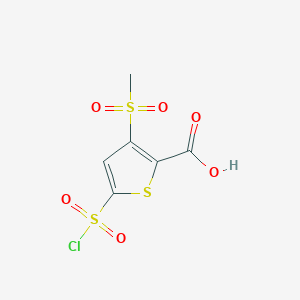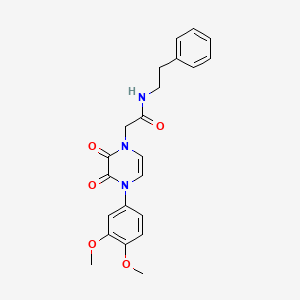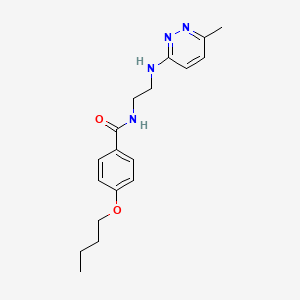
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is a chemical compound with the molecular formula C19H16F3NO4 . It is used in scientific research and has diverse applications, including peptide synthesis, drug discovery, and protein engineering.
Molecular Structure Analysis
The molecular structure of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a trifluoroethyl group, and a glycine residue . The InChI code for this compound is XRLGIXQTAKEMSI-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
- Researchers have explored Fmoc-functionalized amino acids for hydrogel formation. By incorporating N-Fmoc-N-(2,2,2-trifluoroethyl)glycine into peptide sequences, they create self-assembling hydrogels. These hydrogels find applications in drug delivery, tissue engineering, and wound healing due to their biocompatibility and tunable properties .
- Incorporating N-Fmoc-N-(2,2,2-trifluoroethyl)glycine into oligopeptide sequences allows the creation of β-sheet structures with separated functionalities. For instance, one side of the β-sheet can carry a positively charged amino group (e.g., lysine), while the other side features a metal-binding thiol group (e.g., cysteine). Such assemblies have applications in catalysis, sensing, and molecular recognition .
Hydrogel Formation and Biomaterials
Functional Oligopeptide Assemblies
Mecanismo De Acción
Target of Action
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, also known as 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins. Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in the synthesis or regulation of glycine.
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is a common protecting group used in peptide synthesis . It protects the amine group during the synthesis process and can be removed under basic conditions without disturbing other parts of the molecule . This suggests that N-Fmoc-N-(2,2,2-trifluoroethyl)glycine may interact with its targets by releasing the glycine molecule after the removal of the Fmoc group.
Pharmacokinetics
Given its molecular weight of 37934 , it is likely to have good bioavailability
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGIXQTAKEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-N-(2,2,2-trifluoroethyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)



![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)



![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)